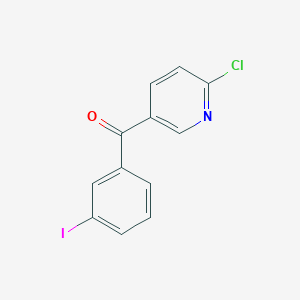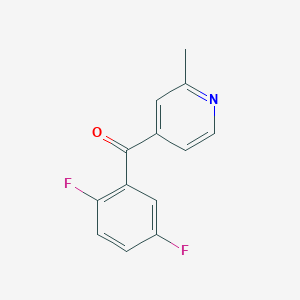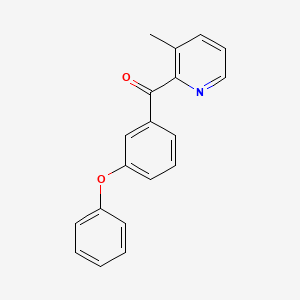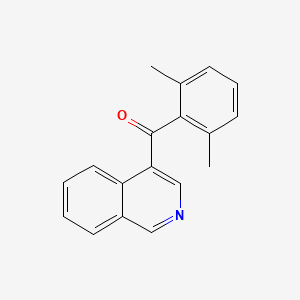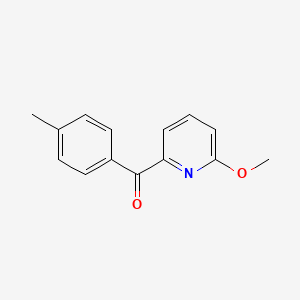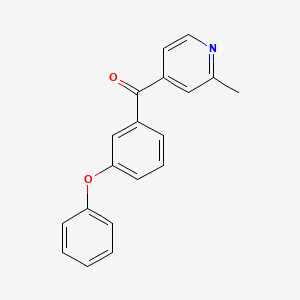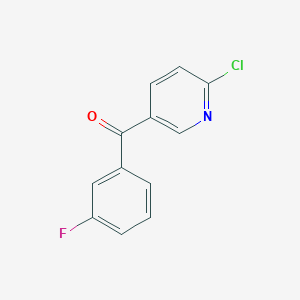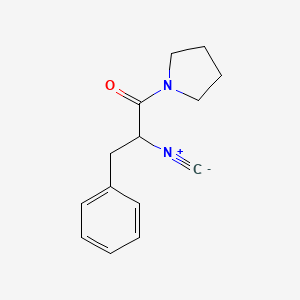
Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-
説明
Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Versatility in Drug Discovery
Pyrrolidine rings, including 1-(2-isocyano-1-oxo-3-phenylpropyl)pyrrolidine, are recognized for their significant role in medicinal chemistry, especially in drug discovery. The pyrrolidine scaffold is highly valued due to its sp3-hybridization, which allows efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and increases three-dimensional coverage. This versatility supports the design of bioactive molecules with target selectivity, including derivatives such as pyrrolizines and pyrrolidine-2-one. The pyrrolidine ring's stereogenicity is crucial for achieving different biological profiles in drug candidates through various stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).
Role in Heterocyclic Compound Chemistry
Pyrrolidine and its derivatives play an essential role in the chemistry of heterocyclic compounds, impacting various fields such as medicinal and analytical chemistry. Pyridine derivatives, closely related to pyrrolidine, exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties. These derivatives serve as effective chemosensors in analytical chemistry, highlighting the broad utility of heterocyclic compounds in scientific research (Abu-Taweel et al., 2022).
Contribution to Stereochemistry and Pharmacology
The structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore, demonstrate the importance of stereochemistry in pharmacological profiles. The enantiomerically pure versions of phenylpiracetam showcase how different stereoisomers can lead to varied biological activities, emphasizing the relationship between molecular configuration and efficacy in central nervous system agents. This underscores the need for precise stereochemical considerations in the development of new compounds for enhancing cognitive functions (Veinberg et al., 2015).
Pyrrolidine in Matrix Metalloproteinase Inhibition
Pyrrolidine scaffolds have been identified as effective inhibitors of matrix metalloproteinases (MMPs), which are involved in numerous physiological and pathological processes. The design of pyrrolidine-based MMP inhibitors demonstrates the scaffold's capability to act as a potent antagonist for various MMP subclasses, indicating its potential for treating neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
作用機序
The pyrrolidine ring and its derivatives have been used to develop compounds for the treatment of various human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
生化学分析
Biochemical Properties
Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. For instance, it can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- and cytochrome P450 can result in the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which it is involved .
Cellular Effects
Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can impact cellular metabolism by altering the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can inhibit the activity of enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation or depletion of specific metabolites, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time. These degradation products can also have biological activity, further complicating the temporal effects of the compound .
Dosage Effects in Animal Models
The effects of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. For example, high doses of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can lead to toxicity and adverse effects, such as liver damage and neurotoxicity. These effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism .
Metabolic Pathways
Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in changes in metabolic flux and metabolite levels. The involvement of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- in these pathways highlights its potential impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can localize to various cellular compartments, where it can interact with target biomolecules. The distribution of the compound within tissues can also influence its overall biological effects .
Subcellular Localization
The subcellular localization of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of the compound can also affect its stability and degradation, further influencing its biological activity .
特性
IUPAC Name |
2-isocyano-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-13(11-12-7-3-2-4-8-12)14(17)16-9-5-6-10-16/h2-4,7-8,13H,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAXHJLDFHOWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672917 | |
| Record name | 2-Isocyano-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85059-51-4 | |
| Record name | 2-Isocyano-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




